

Atuveciclib S-Enantiomer: Application Notes for MOLM-13 Xenograft Models

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Compound of Interest

Compound Name: *Atuveciclib S-Enantiomer*

Cat. No.: *B8075345*

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Introduction

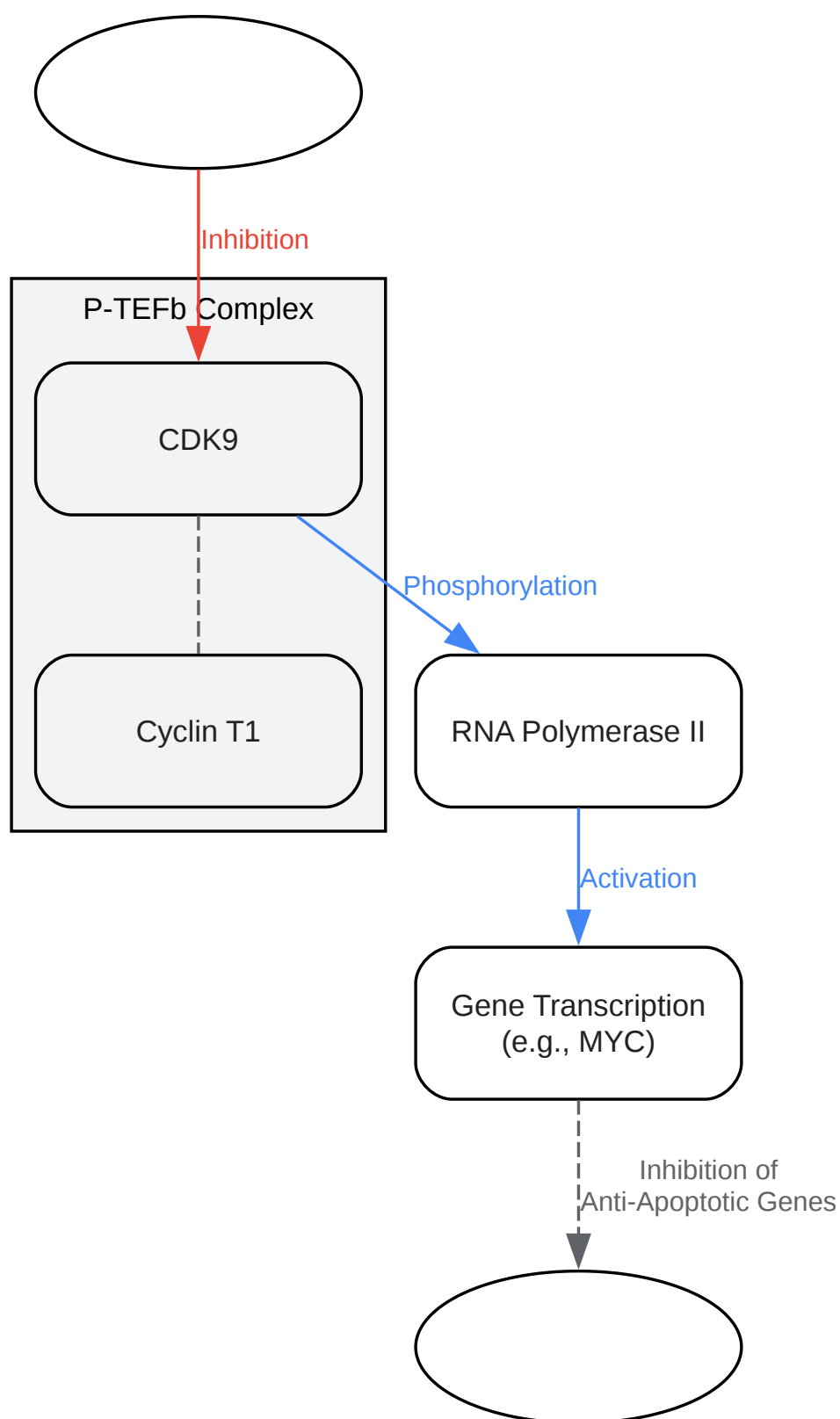
Atuveciclib (BAY 1143572) is a potent and highly selective oral inhibitor of the Positive Transcription Elongation Factor b (P-TEFb) complex, specifically targeting Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] P-TEFb plays a crucial role in the regulation of gene transcription, and its over-activation in cancer cells leads to the transcription of key tumor-promoting genes, thereby driving cancer cell proliferation.[2] Atuveciclib, by inhibiting CDK9, prevents the phosphorylation of the RNA polymerase II C-terminal domain, leading to a downstream reduction in the expression of oncoproteins such as MYC, ultimately inducing apoptosis in tumor cells.[4]

This document provides detailed application notes and protocols for the use of Atuveciclib, with a focus on its S-enantiomer, in the context of a MOLM-13 human acute myeloid leukemia (AML) xenograft model. While published studies have primarily utilized the racemic mixture of Atuveciclib (BAY 1143572), available data indicates that the S-enantiomer exhibits very similar in vitro and in vivo pharmacokinetic properties.[5][6] Therefore, the following data and protocols for Atuveciclib are presented as a robust guide for studies involving its S-enantiomer.

Mechanism of Action: P-TEFb/CDK9 Inhibition

Atuveciclib selectively inhibits the CDK9/Cyclin T1 complex, a key component of P-TEFb. This inhibition blocks the phosphorylation of RNA Polymerase II, which is essential for the transition

from transcriptional initiation to productive elongation. This leads to the downregulation of anti-apoptotic proteins and oncogenes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.



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Figure 1: Signaling pathway of Atuveviciclib action.

In Vitro Activity against MOLM-13 Cells

Atuveciclib has demonstrated potent antiproliferative activity against the MOLM-13 human acute myeloid leukemia cell line.

Compound	Target	IC50 (MOLM-13 cells)	Reference
Atuveciclib (BAY 1143572)	CDK9/CycT1	310 nM	[1]
Atuveciclib S-Enantiomer	CDK9/CycT1	16 nM (biochemical assay)	

In Vivo Efficacy in MOLM-13 Xenograft Model

Studies using the racemic mixture of Atuveciclib in a MOLM-13 xenograft mouse model have shown significant dose-dependent antitumor efficacy.

Daily Dosing Regimen

Dose (mg/kg)	Treatment Schedule	T/C Ratio*	p-value	Reference
6.25	Daily	0.64	<0.001	[1]
12.5	Daily	0.49	<0.001	[1]
20	Daily	0.41	<0.001	
25	Daily	0.31	<0.001	

Intermittent Dosing Regimen

Dose (mg/kg)	Treatment Schedule	T/C Ratio*	p-value	Reference
25	3 days on / 2 days off	0.33	<0.001	[1]
35	3 days on / 2 days off	0.20	<0.001	[1]

*T/C Ratio: Treatment to Control ratio, a measure of antitumor efficacy.

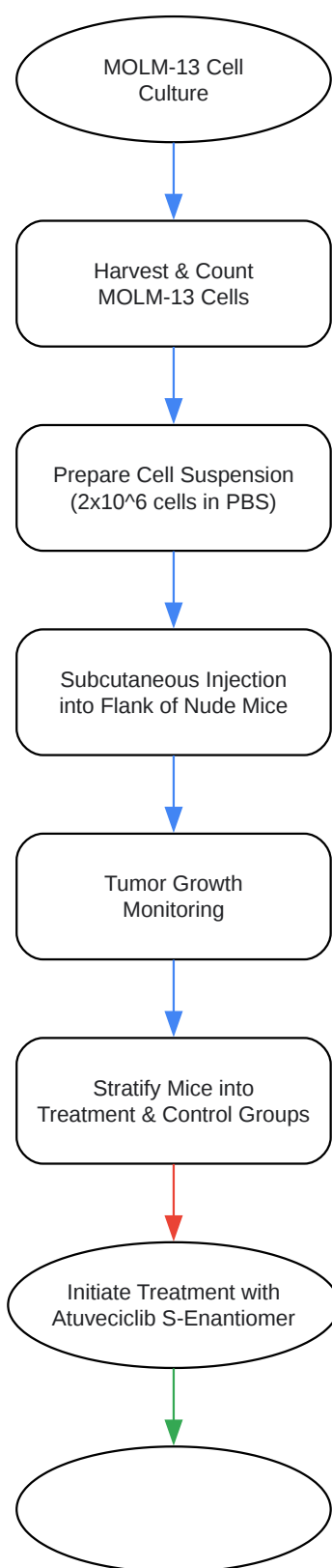
Treatment with Atuveciclib was generally well-tolerated, with less than a 10% mean body weight reduction observed throughout the studies.[\[1\]](#)

Experimental Protocols

MOLM-13 Cell Culture

- Cell Line: MOLM-13 (human acute myeloid leukemia)
- Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

MOLM-13 Xenograft Model Establishment



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Figure 2: Workflow for MOLM-13 xenograft study.

- Animals: Female NMRI nu/nu mice (5-6 weeks old, 18-21 g) are commonly used.^[1] Athymic BALB/c or NOD/SCID mice are also suitable.
- Cell Inoculation:
 - Harvest MOLM-13 cells during their logarithmic growth phase.
 - Wash the cells with sterile phosphate-buffered saline (PBS).
 - Resuspend the cells in PBS at a concentration of 2×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (2×10^6 cells) into the left flank of each mouse.^[1]
- Tumor Growth Monitoring:
 - Monitor tumor growth by caliper measurements at least twice a week.
 - Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Group Stratification:
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Drug Preparation and Administration

- Formulation: **Atuveciclib S-enantiomer** can be formulated for oral gavage. A common vehicle is a mixture of 10% absolute alcohol, 10% Cremophor-EL, and 80% saline.
- Dosing:
 - Prepare fresh drug formulations daily.
 - Administer the drug orally via gavage according to the desired dosing schedule (e.g., daily or intermittently).
 - The control group should receive the vehicle only.

- Monitoring:
 - Measure tumor volumes and body weights 2-3 times per week.
 - Monitor the general health and behavior of the animals daily.
- Endpoint:
 - The study can be terminated when tumors in the control group reach a specified size or at a predetermined time point.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Conclusion

Atuveciclib, and by extension its S-enantiomer, demonstrates significant anti-leukemic activity in preclinical models of AML. The provided protocols and data offer a comprehensive guide for researchers investigating the therapeutic potential of this selective CDK9 inhibitor in a MOLM-13 xenograft model. Careful adherence to these methodologies will facilitate robust and reproducible in vivo studies.

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